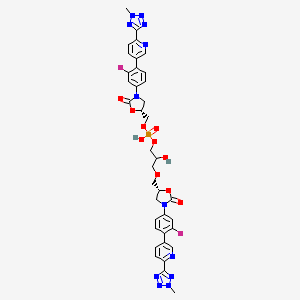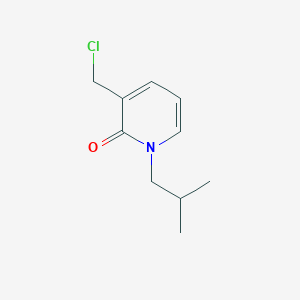
3-(chloromethyl)-1-isobutylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-1-isobutylpyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones Pyridinones are heterocyclic compounds containing a pyridine ring with a ketone group This particular compound is characterized by the presence of a chloromethyl group at the 3-position and an isobutyl group at the 1-position of the pyridinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-isobutylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the chloromethylation of 1-isobutylpyridin-2(1H)-one. This reaction typically requires the use of formaldehyde and hydrochloric acid as reagents, with the reaction being carried out under acidic conditions. The reaction can be represented as follows:
[ \text{1-isobutylpyridin-2(1H)-one} + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
3-(Chloromethyl)-1-isobutylpyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and thiols (RSH). These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-(hydroxymethyl)-1-isobutylpyridin-2(1H)-one, 3-(aminomethyl)-1-isobutylpyridin-2(1H)-one, or 3-(thiomethyl)-1-isobutylpyridin-2(1H)-one can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction can yield alcohols or amines, depending on the specific reaction conditions.
科学研究应用
3-(Chloromethyl)-1-isobutylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(chloromethyl)-1-isobutylpyridin-2(1H)-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function. This reactivity can be harnessed in the design of inhibitors or activators of specific enzymes or receptors. The isobutyl group may influence the compound’s hydrophobicity and its ability to interact with lipid membranes or hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)pyridin-2(1H)-one: Lacks the isobutyl group, which may affect its reactivity and biological activity.
1-Isobutylpyridin-2(1H)-one: Lacks the chloromethyl group, reducing its potential for nucleophilic substitution reactions.
3-(Hydroxymethyl)-1-isobutylpyridin-2(1H)-one: A derivative formed through nucleophilic substitution of the chloromethyl group with a hydroxyl group.
Uniqueness
3-(Chloromethyl)-1-isobutylpyridin-2(1H)-one is unique due to the presence of both the chloromethyl and isobutyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in scientific research.
属性
分子式 |
C10H14ClNO |
|---|---|
分子量 |
199.68 g/mol |
IUPAC 名称 |
3-(chloromethyl)-1-(2-methylpropyl)pyridin-2-one |
InChI |
InChI=1S/C10H14ClNO/c1-8(2)7-12-5-3-4-9(6-11)10(12)13/h3-5,8H,6-7H2,1-2H3 |
InChI 键 |
QAKIZRRXHMXRHX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C=CC=C(C1=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


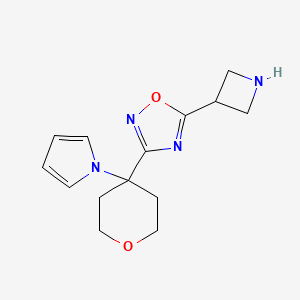
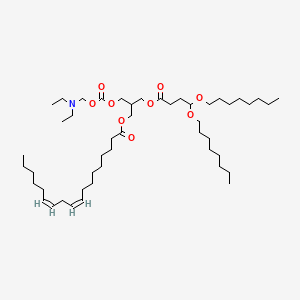
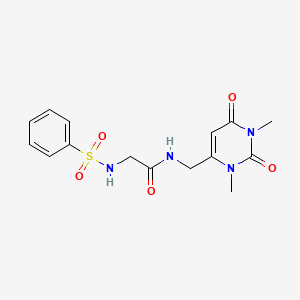
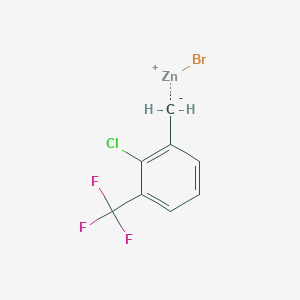

![12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14885829.png)

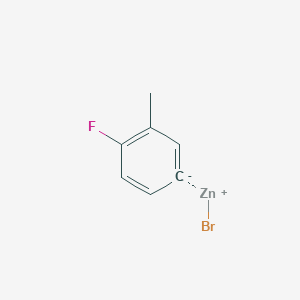
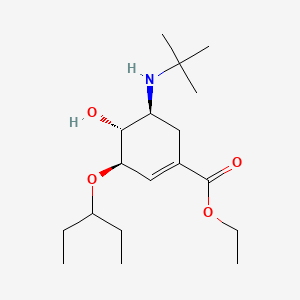
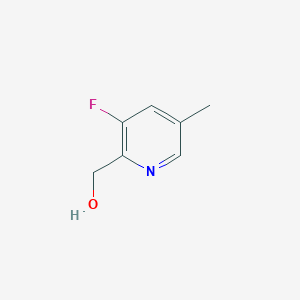
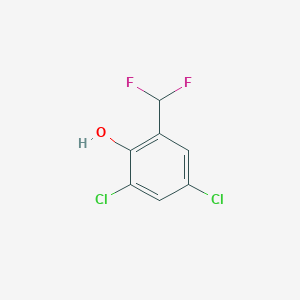
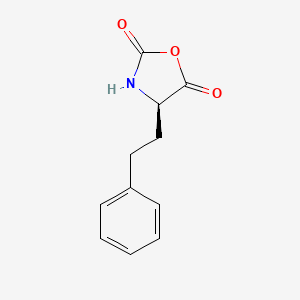
![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
